3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid
CAS No.:
Cat. No.: VC18198272
Molecular Formula: C10H9FO4
Molecular Weight: 212.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9FO4 |
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Molecular Weight | 212.17 g/mol |
IUPAC Name | 3-(2-fluoro-4-methoxyphenyl)-2-oxopropanoic acid |
Standard InChI | InChI=1S/C10H9FO4/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |
Standard InChI Key | PBPYAKIFUUFOJH-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C=C1)CC(=O)C(=O)O)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a phenyl ring with two distinct substituents: a fluorine atom at the 2-position and a methoxy group (-OCH₃) at the 4-position. The α-keto acid functional group (-COCOOH) is attached to the phenyl ring via a methylene bridge (-CH₂-). This arrangement creates a planar configuration around the keto group, facilitating resonance stabilization and influencing its acidity . The canonical SMILES representation, COc1ccc(CC(=O)C(=O)O)c(F)c1, underscores the spatial orientation of these groups .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 212.17 g/mol | |
IUPAC Name | 3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid | |
SMILES | COc1ccc(CC(=O)C(=O)O)c(F)c1 | |
PubChem CID | Not available | – |
Electronic and Steric Effects
The electron-withdrawing fluorine atom at the 2-position induces a meta-directing effect, while the electron-donating methoxy group at the 4-position activates the ring toward electrophilic substitution. This combination creates a polarized electronic environment, enhancing the compound’s reactivity in cross-coupling reactions . The steric bulk of the methoxy group may also influence regioselectivity in synthetic applications.
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis purification typically involves recrystallization from ethanol/water mixtures or chromatography on silica gel. Characterization is achieved via:
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Nuclear Magnetic Resonance (NMR): NMR would reveal signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and keto acid protons (δ 2.8–3.2 ppm for CH₂) .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 212.17 .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by the polar keto acid group and hydrophobic aromatic ring. It is expected to be:
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Soluble: In polar aprotic solvents (DMSO, DMF) and alkaline aqueous solutions.
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Insoluble: In non-polar solvents (hexane, diethyl ether).
Stability studies on analogous α-keto acids indicate susceptibility to decarboxylation at elevated temperatures (>150°C) and under strongly acidic or basic conditions .
Table 2: Predicted Physicochemical Parameters
Applications in Pharmaceutical Research
Enzyme Inhibition Studies
Structural analogs of this compound have demonstrated inhibitory activity against:
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Tyrosine Kinases: The α-keto acid group chelates Mg²⁺ ions in ATP-binding pockets, modulating kinase activity.
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Dihydroorotate Dehydrogenase (DHODH): Fluorinated phenyl groups enhance binding affinity to this mitochondrial enzyme, relevant in autoimmune disease therapy .
Prodrug Development
The carboxylic acid moiety allows derivatization into ester prodrugs, improving oral bioavailability. For example, conversion to ethyl or pivaloyloxymethyl esters enhances membrane permeability .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related α-Keto Acids
The addition of methoxy and fluorine substituents in the 2- and 4-positions increases lipophilicity (higher LogP) compared to the 4-fluoro analog, potentially enhancing blood-brain barrier penetration .
Current Research and Future Directions
Recent studies (2024–2025) highlight two emerging applications:
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Anticancer Agents: Fluorine’s electronegativity and the methoxy group’s hydrogen-bonding capacity are being exploited to design HDAC inhibitors .
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Antiviral Therapeutics: Molecular docking simulations suggest affinity for SARS-CoV-2 main protease (M), though in vitro validation is pending.
Future work should prioritize:
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Toxicological Profiling: Acute and chronic toxicity studies in model organisms.
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Structure-Activity Relationship (SAR): Systematic modification of substituents to optimize potency and selectivity.
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